1-Tert-butyl-3,5-difluorobenzene

Description

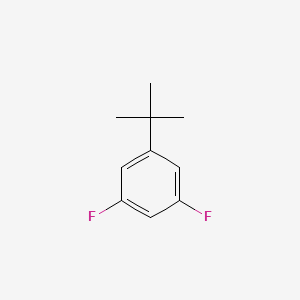

1-Tert-butyl-3,5-difluorobenzene (CAS: 342822-68-8) is a fluorinated aromatic compound with the molecular formula C₁₀H₁₂F₂ and a molecular weight of 170.201 g/mol . Its structure features a tert-butyl group at the 1-position and fluorine atoms at the 3- and 5-positions on the benzene ring. This compound is primarily utilized as a building block or intermediate in organic synthesis, pharmaceutical research, and materials science . The tert-butyl group provides steric bulk, while fluorine atoms modulate electronic properties, making it valuable for tuning reactivity in cross-coupling reactions or as a directing group .

Properties

Molecular Formula |

C10H12F2 |

|---|---|

Molecular Weight |

170.2 g/mol |

IUPAC Name |

1-tert-butyl-3,5-difluorobenzene |

InChI |

InChI=1S/C10H12F2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 |

InChI Key |

HLJSXPYZNFMWFI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1)F)F |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

1-tert-Butyl-3,5-dimethylbenzene (CAS: 98-19-1)

- Structure : Methyl groups replace fluorine atoms at the 3- and 5-positions.

- Properties: Acts as a non-polar solvent due to its methyl substituents, which enhance hydrophobic interactions. It disrupts intermolecular forces, aiding in compound extraction and purification .

- Applications: Widely used in organic chemistry for dissolving non-polar compounds, contrasting with 1-tert-butyl-3,5-difluorobenzene’s role as a synthetic intermediate .

1-(Tert-butyl)-3,5-dichlorobenzene (CAS: 1369899-62-6)

- Structure : Chlorine atoms replace fluorine at the 3- and 5-positions.

- Properties : Chlorine’s stronger electron-withdrawing effect (compared to fluorine) increases electrophilic substitution reactivity. The molecular weight (203.11 g/mol ) is higher due to chlorine’s atomic mass .

- Applications : Likely used in agrochemicals or pharmaceuticals, where chlorine’s leaving-group ability facilitates nucleophilic substitutions .

Halogen-Substituted Difluorobenzenes

1-Bromo-3,5-difluorobenzene (CAS: 461-96-1)

- Structure : Bromine replaces the tert-butyl group at the 1-position.

- Properties : Bromine acts as a leaving group , enabling Suzuki-Miyaura cross-coupling reactions. The absence of the bulky tert-butyl group reduces steric hindrance, enhancing reactivity in coupling reactions .

- Applications : Key intermediate in synthesizing biaryl compounds for materials science .

1,2-Dibromo-4,5-Difluorobenzene

- Structure : Bromine atoms at the 1- and 2-positions, fluorine at 4- and 5-positions.

- Properties : Dual bromine atoms allow sequential cross-coupling reactions. Market forecasts highlight its growing demand in electronics and polymer industries .

Nitro and Cyanoamide Derivatives

Musk Tibetene (1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene)

- Structure : Contains nitro groups and additional methyl substituents.

- Properties : Nitro groups enhance electron-withdrawing effects , stabilizing the aromatic system for fragrance applications. The tert-butyl group contributes to volatility and musk odor .

- Applications: Used in perfumes, contrasting sharply with this compound’s non-sensory industrial uses .

Li2-DF-PDCA (Dilithium 1,4-dicyanamido-2,5-difluorobenzene)

- Structure: Cyanoamide groups at 1- and 4-positions, fluorine at 2- and 5-positions.

- Properties: Functions as a high-voltage cathode material in lithium-ion batteries. Fluorine and cyanoamide groups synergistically elevate redox potentials (~4 V) compared to non-fluorinated analogs .

Key Research Findings and Data

Table 1. Comparative Analysis of Selected Compounds

Electronic and Steric Effects

- Fluorine vs. Chlorine : Fluorine’s smaller size and lower electronegativity (compared to chlorine) result in weaker electron-withdrawing effects but reduced steric hindrance, favoring reactions requiring precise regioselectivity .

- tert-Butyl Group : Imparts significant steric bulk, reducing unwanted side reactions in crowded molecular environments .

Reactivity in Cross-Coupling Reactions

- Brominated difluorobenzenes (e.g., 1-bromo-3,5-difluorobenzene) undergo Suzuki couplings more readily than tert-butyl derivatives due to bromine’s superior leaving-group ability .

- The tert-butyl group in this compound may hinder coupling reactions but stabilizes intermediates through steric protection .

Preparation Methods

Reaction Mechanism

Lithiation-alkylation involves substituting a halogen atom (e.g., bromine) on a fluorinated benzene derivative with a tert-butyl group. Starting with 1-bromo-3,5-difluorobenzene , the protocol proceeds as follows:

Experimental Data

Advantages : High regioselectivity, minimal byproducts.

Limitations : Requires cryogenic conditions and anhydrous solvents.

Grignard Reaction Approaches

Methodology

Grignard reagents (e.g., tert-butylmagnesium bromide) react with halogenated aromatics under palladium catalysis. For 1-bromo-3,5-difluorobenzene :

Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | |

| Ligand | Triphenylphosphine (PPh₃) | |

| Solvent | Tetrahydrofuran (THF) | |

| Yield | 75–82% | |

| Reaction Time | 12–24 hours |

Challenges : Steric hindrance from the tert-butyl group reduces reaction rates.

Suzuki-Miyaura Cross-Coupling

Protocol

This method couples 3,5-difluorophenylboronic acid with tert-butyl halides:

Data Table

| Parameter | Value | Source |

|---|---|---|

| Boronic Acid | 3,5-Difluorophenylboronic acid | |

| Coupling Partner | tert-Butyl iodide | |

| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | |

| Base | Na₂CO₃ (2 M) | |

| Yield | 70–78% |

Advantages : Tolerates electron-withdrawing groups (e.g., fluorine).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | Cost ($/kg) | Scalability |

|---|---|---|---|

| Lithiation-Alkylation | 85–92 | 120–150 | High |

| Grignard | 75–82 | 180–200 | Moderate |

| Suzuki Coupling | 70–78 | 200–220 | Low |

Key Insight : Lithiation-alkylation is optimal for industrial production due to lower costs and higher yields.

Corrosion and Material Compatibility

Reactions involving hydrogen chloride (e.g., Friedel-Crafts) necessitate corrosion-resistant alloys (e.g., Hastelloy C-276). Lithiation and Suzuki methods, conducted in THF, pose fewer material challenges.

Q & A

Basic Research Questions

Synthesis and Optimization Q: What are the key synthetic pathways for 1-Tert-butyl-3,5-difluorobenzene, and how can reaction conditions be tailored to enhance yield? A: The compound is typically synthesized via Friedel-Crafts alkylation, where a tert-butyl group is introduced to 1,3-difluorobenzene using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Critical parameters include maintaining low temperatures (0–5°C) to suppress polyalkylation and using anhydrous solvents. Post-reaction purification often involves column chromatography (hexane/ethyl acetate gradients) or recrystallization. Yield optimization may require stoichiometric adjustments (e.g., 1.2 equivalents of tert-butylating agent) and inert atmosphere conditions .

Purification and Characterization Q: What techniques are recommended for purifying this compound, and how is structural confirmation achieved? A: High-purity isolation can be achieved via silica gel chromatography or distillation under reduced pressure. Characterization relies on ¹H/¹³C NMR (distinct tert-butyl signals at δ ~1.3 ppm and aromatic fluorines at δ 6.8–7.2 ppm) and GC-MS for molecular ion verification ([M]⁺ at m/z 170.2). Elemental analysis (C, H, F) further confirms stoichiometric ratios .

Thermodynamic Property Estimation Q: How can computational models predict thermodynamic properties like boiling point or critical temperature for this compound? A: Platforms like Ethermo Mercury Model utilize group contribution methods and quantum mechanical calculations to estimate properties. For example, critical temperature (T_c) is derived from molecular volume and polarity, while boiling points are extrapolated using Antoine equation parameters. Validation against experimental data ensures model accuracy .

Advanced Research Questions

Mechanistic Studies in Catalysis Q: How does this compound function as a directing group in transition-metal-catalyzed C–H activation reactions? A: The tert-butyl group enhances steric bulk, directing metal catalysts (e.g., Pd or Ru) to specific positions on the aromatic ring. Fluorine atoms stabilize intermediates via ortho-directing effects. Mechanistic studies using DFT calculations reveal lowered activation energies for C–H cleavage at the 4-position due to fluorine’s electron-withdrawing nature. Kinetic isotopic experiments (KIE) further validate proposed pathways .

Analytical Chemistry Applications Q: What criteria validate the use of this compound as an internal standard in quantitative NMR (qNMR)? A: Key criteria include:

- Chemical inertness : No reactivity with analytes under experimental conditions.

- Distinct NMR signals : Aromatic protons (δ 6.8–7.2 ppm) should not overlap with target peaks.

- Linear detector response : Calibration curves (0.1–10 mM) must show R² > 0.99.

A study using 1-bromo-3,5-difluorobenzene (structurally analogous) as an internal standard in CO₂ fixation reactions demonstrated reliability through signal stability and reproducibility .

Resolving Spectral Data Contradictions Q: How should researchers address discrepancies between observed ¹⁹F NMR shifts and computational predictions? A: Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

- Solvent standardization : Use deuterated solvents (e.g., CDCl₃) for consistent shielding.

- DFT refinement : Incorporate solvent models (e.g., PCM) in calculations.

- Variable-temperature NMR : Identify dynamic effects (e.g., tert-butyl rotation) causing signal broadening. Cross-referencing with NIST Chemistry WebBook data ensures accuracy .

Reactivity in Fluorinated Environments Q: How do fluorine substituents influence the compound’s reactivity in electrophilic substitution reactions? A: Fluorine’s strong meta-directing and deactivating effects reduce electrophilic attack rates. For example, nitration occurs predominantly at the 4-position (least hindered by fluorine and tert-butyl groups). Competitive experiments with non-fluorinated analogs show >50% reduced reactivity, quantified via Hammett substituent constants (σₘ = 0.34 for fluorine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.